Coumarin 521T

Vue d'ensemble

Description

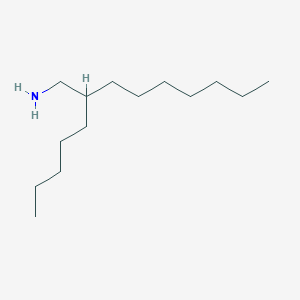

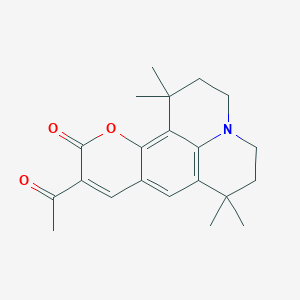

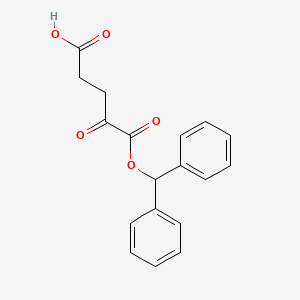

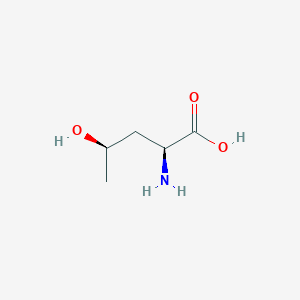

Coumarin 521T, also known as 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-1benzopyrano[6,7,8-ij]quinolizin-11-one or Coumarin 334T, is a yellowish-orange compound . It has a molecular weight of 339.33 and a chemical formula of C21H25NO3 . It is primarily used for laboratory research purposes .

Synthesis Analysis

The synthesis of coumarin derivatives, including Coumarin 521T, involves various methods. These include one-pot construction of coumarin derivatives, well-known name reactions, and other type reactions in the presence of various metal-based homogenous and heterogeneous catalyst systems .Molecular Structure Analysis

The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding, and chemical reactivity using density functional theory .Chemical Reactions Analysis

Coumarin derivatives have significant biological activities and unique properties. They play an important role in the development of novel drugs . The chemical reactions of Coumarin 521T are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

Coumarin 521T is a yellowish-orange compound . It has a lasing wavelength max range of 500-546(bb) when pumped with XeCl(308)245 in ethanol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Medicinal Chemistry: Neurodegenerative Diseases

Coumarin 521T has shown promise in the field of medicinal chemistry, particularly in the treatment of neurodegenerative diseases. Its unique chemical structure facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This versatility makes it a valuable scaffold for developing treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Antitumor Applications

The antitumor properties of Coumarin 521T are significant due to its ability to interact with cancer cell lines. Research has demonstrated its potential in inhibiting tumor growth and proliferation, making it a candidate for cancer therapy research .

Anti-inflammatory Properties

Coumarin 521T exhibits anti-inflammatory activities, which are crucial in the treatment of chronic inflammation and related disorders. Its efficacy in reducing inflammation makes it a compound of interest for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial activity of Coumarin 521T is another area of interest. It has been studied for its effectiveness against a variety of microbial strains, offering potential applications in the development of new antimicrobial agents .

Fluorescent Labeling of Biomolecules

As a natural fluorophore, Coumarin 521T plays a key role in the fluorescent labeling of biomolecules. This application is vital for molecular imaging and can aid in the detection and analysis of biological processes .

Metal Ion Detection

The ability of Coumarin 521T to detect metal ions is an important application in environmental monitoring and industrial processes. Its sensitivity to various metal ions can be utilized in the development of sensors for detecting metal contaminants .

Mécanisme D'action

Target of Action

Coumarin 521T is a derivative of coumarin, a compound that has shown promise in the development of novel anticancer drugs . The primary targets of coumarin-based compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

These can include direct interactions with cellular proteins, interference with cellular signaling pathways, and induction of apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

Coumarin and its derivatives are thought to affect several biochemical pathways. For instance, they may interfere with the synthesis of certain proteins essential for cancer cell survival and proliferation . Additionally, they may disrupt cellular signaling pathways, leading to the induction of apoptosis .

Pharmacokinetics

Coumarin and its derivatives are generally known to be well-absorbed and widely distributed throughout the body . They are metabolized primarily in the liver, often through the action of the cytochrome P450 enzyme system .

Result of Action

The result of Coumarin 521T’s action is likely to be the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially to the complete elimination of cancer cells.

Action Environment

The action of Coumarin 521T, like that of many drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and specific characteristics of the cancer cells themselves . For instance, the efficiency of Coumarin 521T has been shown to be higher when used in conjunction with certain types of light sources .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDVJOJDMQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)

![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)

![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)